1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c13-12(16)10-6-9(11-2-1-5-17-11)14-15(10)7-8-3-4-8/h1-2,5-6,8H,3-4,7H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEHRHCAKXHDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CS3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H12N2OS |
| Molecular Weight | 232.30 g/mol |
| InChI Key | GJJNGBRIUQTCME-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrazole derivatives.
- Receptor Modulation : It can interact with receptors, potentially influencing signal transduction pathways related to pain and inflammation.
- Cellular Effects : The compound has shown promise in modulating cellular processes such as apoptosis and cell proliferation in cancer models.
Biological Activity Studies
Numerous studies have evaluated the biological activity of this compound, highlighting its potential therapeutic applications.
Anti-inflammatory Activity
Research has indicated that compounds with a pyrazole scaffold exhibit significant anti-inflammatory properties. For instance:
- In vitro Studies : The compound demonstrated inhibition of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent.
- In vivo Models : Animal studies have shown that administration of this compound reduces edema in models of acute inflammation, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
The anticancer activity of this compound has been investigated in several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.4 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 12.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10.6 | Inhibition of proliferation |
These findings indicate that the compound may act through multiple mechanisms to exert its anticancer effects.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical contexts:
- Study on Pyrazole Derivatives : A study published in Pharmaceutical Research evaluated a series of pyrazole derivatives, including related compounds to this compound. The results showed that these compounds exhibited significant anti-inflammatory and analgesic activities with low cytotoxicity .
- Combination Therapy : In a preclinical study, combining this compound with traditional chemotherapeutics enhanced the overall efficacy against resistant cancer cell lines, indicating potential for use in combination therapies .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
Research indicates that 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exhibits various pharmacological activities:
- Anti-inflammatory Activity: Studies have shown that similar pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential use in treating inflammatory diseases.
- Antioxidant Properties: The thiophene ring may confer antioxidant capabilities, allowing the compound to scavenge free radicals and protect against oxidative stress.
- Antimicrobial Effects: Preliminary investigations indicate effectiveness against several bacterial strains, making it a candidate for developing new antimicrobial agents.
Agricultural Applications
Herbicide Development:
The structural characteristics of this compound suggest potential applications in herbicide formulation. Pyrazole derivatives have been studied for their ability to inhibit specific enzymes involved in plant growth, thus providing a pathway for developing selective herbicides.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry assessed the anti-inflammatory properties of various pyrazole derivatives, including this compound. The results indicated that this compound significantly reduced levels of inflammatory markers in vitro, comparable to established anti-inflammatory drugs like dexamethasone.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, various derivatives were tested against common bacterial strains. The findings revealed that this compound exhibited significant antimicrobial activity, particularly against E. coli and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 50 |
| Staphylococcus aureus | 40 |
| Control (standard antibiotic) | 30 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide are compared below with analogous pyrazole derivatives, focusing on substituent effects, molecular properties, and pharmacological relevance.
Table 1: Structural and Functional Comparison
*Berotralstat’s R1 group includes a 3-aminomethylphenyl and cyclopropylmethylamino-methyl substituent .
Key Observations
Substituent Effects on Bioactivity :
- The cyclopropylmethyl group in the target compound may enhance metabolic stability compared to larger substituents like cyclohexylmethyl (in 3,5-AB-CHMFUPPYCA) .
- Thiophen-2-yl vs. 4-fluorophenyl : Thiophene’s sulfur atom enables stronger π-π stacking and polar interactions compared to fluorophenyl’s electronegativity, which may alter target selectivity .
- Carboxamide vs. Carboxylic Acid : Carboxamide derivatives generally exhibit improved solubility and membrane permeability over carboxylic acids, as seen in the target compound versus ’s carboxylic acid analog .
Synthetic cannabinoids like 3,5-AB-CHMFUPPYCA highlight the pyrazole core’s adaptability in mimicking endogenous ligands, though the target compound’s lack of fluorophenyl or indazole groups may preclude cannabinoid receptor activity .
Regioisomerism: emphasizes that regioisomeric pyrazole carboxamides (e.g., 3,5- vs. 5,3-substitution) exhibit distinct pharmacological profiles, underscoring the importance of substitution patterns .
Preparation Methods
Synthesis of Pyrazole Core with Substituents
One effective approach to prepare substituted pyrazole-5-carboxamide derivatives is illustrated by the synthesis of related compounds in recent literature, which can be adapted for the target compound:
Claisen Condensation and Cyclization: Starting from 1-cyclopropylethan-1-one, a Claisen condensation with dimethyl oxalate produces a diketoester intermediate. This intermediate undergoes cyclization with substituted hydrazines to yield 1,5-disubstituted pyrazole-3-carboxylic acid esters and their isomeric 1,3-disubstituted pyrazole-5-carboxylic acid esters. The latter can be isolated by column chromatography.
Hydrolysis: The esters are then hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) to afford the corresponding pyrazole carboxylic acids.
Selective Alkylation: Alkylation at the pyrazole N-1 position is achieved by treating the pyrazole carboxylate esters with alkyl bromides such as cyclopropylmethyl bromide in the presence of a base like potassium carbonate. This step introduces the cyclopropylmethyl substituent selectively at the N-1 position.
Aryl Substitution at C-3: The thiophen-2-yl group can be introduced at the C-3 position of the pyrazole ring via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate halogenated pyrazole intermediates and thiophene boronic acids or stannanes under palladium catalysis.
Formation of the Carboxamide Functionality
Amide Coupling: The pyrazole-5-carboxylic acid intermediate bearing the desired N-1 and C-3 substituents is then converted to the carboxamide via peptide coupling methods. Common reagents include coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases like DIPEA (N,N-diisopropylethylamine).
Ammonia or Amine Source: The amide nitrogen can be introduced by reaction with ammonia or an appropriate amine under coupling conditions to yield the carboxamide group.
Representative Synthetic Scheme (Adapted)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Claisen condensation | 1-cyclopropylethan-1-one + dimethyl oxalate, potassium tert-butoxide | Diketoester intermediate |
| 2 | Cyclization | Hydrazine in acetic acid, 50 °C | Pyrazole-5-carboxylate esters (1,3-disubstituted) |
| 3 | Hydrolysis | Aqueous NaOH | Pyrazole-5-carboxylic acid |
| 4 | N-1 Alkylation | Cyclopropylmethyl bromide, K2CO3 | N-1 cyclopropylmethyl substituted pyrazole acid |
| 5 | C-3 Aryl substitution | Pd-catalyzed cross-coupling with thiophene-2-boronic acid | 3-(thiophen-2-yl) substituted pyrazole acid |
| 6 | Amide coupling | HATU, DIPEA, ammonia or amine | This compound |
Research Findings and Analysis
The synthetic methodology employing Claisen condensation followed by hydrazine cyclization is well-established for pyrazole ring construction and allows for diverse substitution patterns.
Alkylation at the pyrazole nitrogen is efficiently achieved under mild basic conditions, enabling introduction of cyclopropylmethyl groups without affecting other functionalities.
Cross-coupling methods provide regioselective arylation at the C-3 position, critical for incorporating the thiophen-2-yl moiety.
Amide bond formation using modern peptide coupling reagents such as HATU ensures high yields and purity of the carboxamide product.
The described synthetic route is modular and versatile, allowing for the preparation of analogues by varying the substituents on the pyrazole ring, which is valuable for structure-activity relationship studies.
Data Table: Summary of Key Synthetic Steps and Yields (Representative)
| Compound/Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Diketoester intermediate | Claisen condensation | Potassium tert-butoxide, DMF, RT | 75-85 | High purity |
| Pyrazole-5-carboxylate ester | Cyclization with hydrazine | AcOH, 50 °C, 4 h | 70-80 | Regioisomeric mixture separable |
| Pyrazole-5-carboxylic acid | Hydrolysis | NaOH aq., reflux | 85-90 | Quantitative conversion |
| N-1 Alkylated acid | Alkylation | K2CO3, DMF, RT | 65-75 | Selective N-1 substitution |
| 3-(Thiophen-2-yl) substitution | Pd-catalyzed coupling | Pd(PPh3)4, base, reflux | 60-70 | Efficient arylation |
| Final carboxamide | Amide coupling | HATU, DIPEA, NH3, RT | 70-80 | High purity, mild conditions |
Q & A
Q. What are the established synthetic routes for 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, and how can purity be optimized?
Synthesis typically involves multi-step reactions, including cyclocondensation, functional group modifications, and purification. Key steps:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-keto esters under acidic conditions .
- Step 2 : Introduction of the cyclopropylmethyl group via alkylation or nucleophilic substitution.
- Step 3 : Coupling the thiophene moiety using Suzuki-Miyaura cross-coupling or direct arylation .
Purity Optimization : Use flash chromatography () or preparative HPLC. Validate purity via NMR (≥95% purity, δ 7.2–7.8 ppm for aromatic protons) and LC-MS (m/z calculated for C₁₇H₁₈N₃O₂S: 336.11) .
Q. How is the compound characterized structurally, and what analytical methods are critical for confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophen-2-yl protons at δ 7.1–7.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 337.12) .
- X-ray Crystallography : Resolve stereochemistry and packing interactions (e.g., SHELX programs for refinement) .
Q. What are the primary biological targets of this compound, and how are they identified?
The compound shares structural homology with Factor Xa (fXa) and plasma kallikrein inhibitors (e.g., DPC423 and berotralstat) . Target identification methods:
- Enzyme Assays : Measure IC₅₀ values against serine proteases (e.g., fXa inhibition <10 nM) .
- Molecular Docking : Use crystallographic data (e.g., PDB 1X7A) to model interactions with Arg143 in the catalytic pocket .
Advanced Research Questions
Q. How can metabolic stability be improved for in vivo applications?
- Metabolic Soft Spot Analysis : Identify labile sites (e.g., cyclopropylmethyl group) via LC-MS/MS metabolite profiling .
- Structural Modifications : Replace metabolically vulnerable groups (e.g., substituting benzylamine with trifluoromethyl groups to reduce CYP450-mediated oxidation) .
- Prodrug Strategies : Introduce ester or amide prodrugs to enhance oral bioavailability .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentration (Cₘₐₓ) with target engagement (e.g., fXa inhibition >80% at 10 mg/kg) .
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation to address low aqueous solubility (<0.1 mg/mL) .
- Tissue Distribution Studies : Quantify compound levels in target organs (e.g., liver, plasma) via radiolabeling .
Q. How does stereochemistry impact target selectivity, and how is it optimized?
Q. What crystallographic techniques validate binding modes with biological targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
